molecular formula C7H7NO4 B12863146 (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate

(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate

Cat. No.: B12863146
M. Wt: 169.13 g/mol
InChI Key: FTWNAJOQJKQRTC-NSCUHMNNSA-N
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Description

(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is a chemical compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods often employ greener solvents and milder reaction conditions to enhance sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 3-(3-oxo-2,3-dihydroisoxazol-5-yl)acrylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

methyl (E)-3-(3-oxo-1,2-oxazol-5-yl)prop-2-enoate

InChI

InChI=1S/C7H7NO4/c1-11-7(10)3-2-5-4-6(9)8-12-5/h2-4H,1H3,(H,8,9)/b3-2+

InChI Key

FTWNAJOQJKQRTC-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=O)NO1

Canonical SMILES

COC(=O)C=CC1=CC(=O)NO1

Origin of Product

United States

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